Sodium Bromoethanesulfonate-d4 Sodium Bromoethanesulfonate-d4
Brand Name: Vulcanchem
CAS No.: 1189914-19-9
VCID: VC0019495
InChI: InChI=1S/C2H5BrO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6);/q;+1/p-1/i1D2,2D2;
SMILES: C(CBr)S(=O)(=O)[O-].[Na+]
Molecular Formula: C2H4BrNaO3S
Molecular Weight: 215.029

Sodium Bromoethanesulfonate-d4

CAS No.: 1189914-19-9

Cat. No.: VC0019495

Molecular Formula: C2H4BrNaO3S

Molecular Weight: 215.029

* For research use only. Not for human or veterinary use.

Sodium Bromoethanesulfonate-d4 - 1189914-19-9

Specification

CAS No. 1189914-19-9
Molecular Formula C2H4BrNaO3S
Molecular Weight 215.029
IUPAC Name sodium;2-bromo-1,1,2,2-tetradeuterioethanesulfonate
Standard InChI InChI=1S/C2H5BrO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6);/q;+1/p-1/i1D2,2D2;
Standard InChI Key HNFOAHXBHLWKNF-PBCJVBLFSA-M
SMILES C(CBr)S(=O)(=O)[O-].[Na+]

Introduction

Chemical Identity and Properties

Sodium Bromoethanesulfonate-d4 is characterized by its unique molecular structure where deuterium (²H or D) replaces all hydrogen atoms in the original molecule. Deuterium, as a stable isotope of hydrogen, contains one proton and one neutron in its nucleus, making it approximately twice as heavy as regular hydrogen. This isotopic substitution creates a compound with nearly identical chemical behavior but distinguishable mass properties.

The compound has specific chemical identifiers that differentiate it from its non-deuterated counterpart, as illustrated in the following table:

PropertyValue
Chemical NameSodium 2-Bromoethanesulfonate-d4
CAS Registry Number1189914-19-9
Molecular FormulaC₂D₄BrNaO₃S
Molecular Weight~215.00 (calculated based on deuterium substitution)
Physical StateSolid (presumed similar to non-deuterated form)

The chemical structure consists of a two-carbon chain with four deuterium atoms replacing the hydrogen atoms. One end of the molecule contains a bromine atom, while the other end features a sulfonate group (SO₃⁻) with sodium (Na⁺) serving as the counterion. The presence of deuterium atoms instead of hydrogen provides unique properties for analytical applications while maintaining similar chemical reactivity patterns.

Deuterium Labeling Significance

Scientific Importance of Deuterium Labeling

Deuterium labeling represents a valuable technique in scientific research, providing compounds with distinctive mass signatures while preserving chemical functionality. Stable heavy isotopes including deuterium have been extensively incorporated into various drug molecules and chemical compounds primarily as tracers for quantitation during research and development processes . The strategic replacement of hydrogen with deuterium creates compounds that can be readily distinguished from their non-deuterated counterparts using mass spectrometry and other analytical techniques.

Kinetic Isotope Effects

The substitution of hydrogen with deuterium produces what scientists refer to as kinetic isotope effects. These effects can significantly alter reaction rates for processes involving carbon-hydrogen bond breaking. Generally, carbon-deuterium bonds exhibit greater strength than carbon-hydrogen bonds, potentially rendering Sodium Bromoethanesulfonate-d4 more resistant to certain chemical transformations compared to its non-deuterated analog. This property has important implications for the compound's stability and persistence in experimental conditions.

Applications in Analytical Chemistry

Mass Spectrometry Internal Standards

One of the primary applications of Sodium Bromoethanesulfonate-d4 is its use as an internal standard in mass spectrometry analyses. The predictable mass shift resulting from deuterium incorporation allows for accurate quantification of the non-deuterated compound in complex matrices. The nearly identical chemical behavior ensures that both the deuterated and non-deuterated compounds undergo similar extraction, separation, and ionization processes, making the deuterated version an ideal reference standard.

Mass spectrometry techniques benefit greatly from deuterated internal standards, as they enable precise correction for variations in sample preparation, instrument performance, and matrix effects. This advantage is particularly valuable in pharmaceutical, environmental, and biological analyses where accurate quantification is essential.

Tracer Studies and Metabolic Research

Compounds featuring deuterium labeling serve as effective tracers for monitoring metabolic transformations and environmental fate. Similar deuterated compounds have demonstrated utility in stable isotope probing (SIP) methodologies, which allow researchers to track specific metabolic activities in complex biological systems . When applied to research contexts, Sodium Bromoethanesulfonate-d4 could potentially enable detailed investigation of transformation pathways and kinetics.

Comparison with Non-Deuterated Form

Structural and Property Differences

The non-deuterated Sodium 2-Bromoethanesulfonate has been more extensively characterized in scientific literature. Comparing the deuterated and non-deuterated forms reveals several notable differences despite their chemical similarity:

PropertySodium 2-BromoethanesulfonateSodium Bromoethanesulfonate-d4
Molecular FormulaC₂H₄BrNaO₃S C₂D₄BrNaO₃S
Molecular Weight211.00 ~215.00 (calculated)
CAS Registry Number4263-52-9 1189914-19-9
Chemical BehaviorStandard referenceSimilar, with kinetic isotope effects
Bond EnergyLower for C-H bondsHigher for C-D bonds (more stable)
Mass SpectraBase patternMass shifted by +4 amu

Functional Comparison in Research Applications

Both the deuterated and non-deuterated forms have significant applications in research contexts. The non-deuterated form may serve as the primary analyte of interest in certain studies, while the deuterated version provides a reference standard that enables accurate quantification. In some research protocols, the deuterated compound might be used to track specific mechanistic pathways or measure transformation rates through the distinctive mass signature it provides.

Storage ParameterRecommendation
TemperatureRoom temperature (preferably in a cool, dark place, <15°C recommended)
Container TypeAirtight container
Environmental FactorsProtect from moisture, strong light, and contaminants
Long-term StorageConsider refrigeration for extended shelf life

Related Deuterated Compounds in Research

Applications of Similar Deuterated Compounds

The research applications of Sodium Bromoethanesulfonate-d4 can be better understood by examining similar deuterated compounds. For example, estrone sulfate-d4 sodium represents another deuterium-labeled sulfate compound that has found significant applications in breast cancer research and metabolic studies . This related compound demonstrates how deuterium labeling facilitates detection and quantification in complex biological matrices.

Deuteration in Pharmaceutical Research

Deuteration has gained considerable attention in pharmaceutical development because of its potential to favorably alter the pharmacokinetic and metabolic profiles of drug compounds . The impact of deuterium substitution on pharmaceuticals has been documented in various studies, showing that deuterated compounds can exhibit altered metabolism rates and sometimes improved pharmacological properties. These principles may inform potential applications of Sodium Bromoethanesulfonate-d4 in relevant research contexts.

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